2-[4-(3-chlorophenyl)-7,7-dimethyl-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-[4-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a chlorophenyl group, a dimethyl-substituted octahydroquinoline ring, and a benzothiophene moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
2-[4-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Material Science: The compound’s properties can be exploited in the design of new materials with specific electronic, optical, or mechanical characteristics.
Mechanism of Action
The mechanism of action of 2-[4-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE include:
Thiazole Derivatives: These compounds share the benzothiophene moiety and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds have comparable structural features and are widely studied for their pharmacological properties.
Uniqueness
The uniqueness of 2-[4-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and synthetic methodologies .
Properties
Molecular Formula |
C26H25ClN2O2S |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydroquinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C26H25ClN2O2S/c1-26(2)12-20-24(21(30)13-26)18(15-6-5-7-16(27)10-15)11-23(31)29(20)25-19(14-28)17-8-3-4-9-22(17)32-25/h5-7,10,18H,3-4,8-9,11-13H2,1-2H3 |
InChI Key |
PPIKOUPZDWIQQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=C(C4=C(S3)CCCC4)C#N)C5=CC(=CC=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
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